rhamnan
描述
属性
CAS 编号 |
111018-90-7 |
|---|---|
分子式 |
C11H6ClN3O2S |
同义词 |
rhamnan |
产品来源 |
United States |
Origin and Advanced Isolation Methodologies for Rhamnan Research
Microbial Rhamnan: Identification and Fermentation Optimization
Microorganisms represent a source of this compound, often as a component of their cell walls or as an exopolysaccharide. Identification of this compound-producing strains and optimization of fermentation conditions are crucial for efficient microbial production.
Gram-Positive Bacterial Sources (e.g., Lactococcus lactis, Streptococcus spp.)
In Gram-positive bacteria like Lactococcus lactis, this compound is a component of the cell wall-associated polysaccharide (CWPS). asm.orgucc.iecapes.gov.brnih.gov In L. lactis MG1363, a neutral this compound composed of α-L-Rha trisaccharide repeating units has been identified. asm.orgcapes.gov.br This this compound is embedded within the peptidoglycan layer and is covalently bound to it. asm.orgcapes.gov.brnih.gov The biosynthesis of this compound in L. lactis involves an ABC transporter-dependent pathway. asm.orgcapes.gov.br Rhamnose-rich polysaccharides are also known components of streptococcal cell walls, contributing to their serological classification. asm.org
Gram-Negative Bacterial Sources (e.g., Pseudomonas, Xanthomonas, Vibrio)
Certain Gram-negative bacteria also produce this compound, often as part of their lipopolysaccharide (LPS) O-chain. Xanthomonas campestris pv. begoniae GSPB 525 produces an LPS O-chain polysaccharide that is a partially L-xylosylated L-rhamnan. nih.gov This O-chain consists of a main this compound chain with nonstoichiometric xylosylation. nih.gov In Xanthomonas campestris pv. campestris B100, the O-antigen is composed of a linear main chain of rhamnose residues. nih.gov Mutations affecting LPS biosynthesis in X. campestris pv. campestris can influence the production of extracellular polysaccharides like xanthan, with complete inhibition of the O-antigen potentially leading to increased xanthan production. nih.gov Xanthomonas oryzae pv. oryzicola also contains a this compound backbone in its LPS, and a gene (wxocB) has been implicated as a rhamnosyltransferase involved in this compound assembly. asm.org
Algal this compound: Cultivation Systems and Bioreactor Design
Algae, particularly green algae, are significant sources of sulfated rhamnans. Efficient cultivation systems and bioreactor designs are important for maximizing algal biomass and subsequent this compound yield.
Green Algal Sources (e.g., Monostroma nitidum, Ulva pertusa)
Monostroma nitidum is a prominent source of this compound sulfate (B86663) (RS), a sulfated polysaccharide found in its cell walls and intercellular substance. mdpi.comtandfonline.comencyclopedia.pubmdpi.comnih.govnih.govcasi.orgmdpi.comgoogle.comkonanchemical.com RS from M. nitidum is primarily composed of linear chains of L-rhamnose with α-1,3 linkages and branched chains with α-1,2 linkages, with sulfate groups attached. mdpi.comencyclopedia.pubnih.gov The sulfate content can be around 25% of the M. nitidum-derived RS. mdpi.comencyclopedia.pubmdpi.commdpi.com Ulva pertusa is another green alga known to contain this compound sulfate, also referred to as ulvan. mdpi.comnih.govscirp.orgresearchgate.netsemanticscholar.orgresearchgate.net Ulvan from Ulva pertusa has been described with a structure involving 1,4-linked α-L-rhamnopyranosyl residues and sulfate groups. semanticscholar.orgresearchgate.net Monostroma angicava is also reported to contain a glucuronic acid-containing this compound-type sulfated polysaccharide. nih.gov Cultivation of Monostroma nitidum is commercially practiced in areas like Okinawa Prefecture, Japan, using culture-nets. semanticscholar.org
Research-Scale Extraction and Purification Techniques
Extracting and purifying this compound from its biological sources at a research scale involves various techniques aimed at isolating the polysaccharide from other cellular components.
Chemical Extraction Procedures (e.g., Trichloroacetic Acid Treatment, Hot Acid/Water Extraction)
Chemical methods are commonly employed for the initial extraction of this compound. Hot water extraction is a widely used method for solubilizing this compound sulfate from green algae like Monostroma nitidum. mdpi.comencyclopedia.pubnih.govtandfonline.comnih.gov This process can also lead to the decomposition of the macromolecule into smaller units. mdpi.comencyclopedia.pub For microbial sources, such as Lactococcus lactis, consecutive acid treatments have been used. researchgate.net This can involve initial treatment with trichloroacetic acid (TCA) followed by hot hydrochloric acid (HCl) treatment. researchgate.netnih.govasm.org TCA treatment has also been investigated for deproteinization during polysaccharide extraction from other sources, showing effectiveness in protein removal and polysaccharide retention. thescipub.com Hot acid extraction, specifically with diluted HCl at elevated temperatures, has been used to extract cell wall-associated carbohydrates, including this compound, from bacterial cell debris after initial treatments. researchgate.netnih.govasm.org
After extraction, purification techniques are necessary to obtain highly purified this compound. Anion-exchange chromatography is a common method for purifying sulfated rhamnans, where sulfated substances bind to the column and are eluted using increasing salt concentrations. mdpi.comencyclopedia.pubtandfonline.com Size-exclusion chromatography is also used for further purification and to determine the molecular weight distribution of the extracted this compound. nih.govtandfonline.comnih.gov Dialysis is often employed to remove low molecular weight molecules from crude polysaccharide extracts. tandfonline.comtandfonline.comgoogle.com
Here is a table summarizing some extraction conditions:
| Source | Method | Conditions | Reference |
| Monostroma nitidum | Hot Water Extraction | 95–100 °C for 6 h | tandfonline.com |
| Monostroma nitidum | Boiling Water Extraction | Refluxed for 2 h in a boiling-water bath | tandfonline.comnih.gov |
| Monostroma nitidum | Hot Water Extraction | Heating | google.com |
| Monostroma nitidum | Acid Extraction (HCl) | 0.05 M HCl at 60 °C for 3 h | semanticscholar.org |
| Lactococcus lactis | Consecutive Acid Treatment (TCA then HCl) | 5% TCA at 5 °C for 48 h, then hot 0.01 M/0.1 M HCl | researchgate.netnih.gov |
| Enteromorpha prolifera | Hot-Water Extraction | Dried samples heated with hot water | frontiersin.org |
| Enteromorpha prolifera | Acid Extraction (HCl) | 0.1 M HCl at 80 °C for 1 h | frontiersin.org |
Enzymatic Liberation and Selective Degradation for Purification
Enzymatic methods can play a role in the processing of algal biomass for this compound research. While hot water or acid extraction are common initial steps, enzymatic treatments can be applied to the remaining algal residue after extraction. nih.gov Enzymes are also utilized for the structural analysis of this compound, involving selective degradation to yield smaller oligosaccharides that are easier to analyze. researchgate.netresearchgate.net Although the provided information highlights enzymatic degradation for structural studies and treatment of post-extraction residue, their direct role in the primary liberation of this compound from the matrix as a sole initial purification step is less emphasized compared to other methods.
Chromatographic Separation Strategies (e.g., Gel Filtration Chromatography, Anion-Exchange Chromatography)
Chromatographic techniques are indispensable for the purification and fractionation of this compound. Anion-exchange chromatography (AEC) and gel filtration chromatography (GFC) are widely used methods. researchgate.netnih.govresearchgate.netmdpi.com
Anion-exchange chromatography is often employed as an initial purification step for crude polysaccharide extracts. thermofisher.com This technique separates molecules based on their charge. Given that rhamnans, particularly sulfated rhamnans, carry negative charges due to sulfate groups, they can bind to positively charged stationary phases (anion exchangers) and be eluted using a salt gradient. DEAE-cellulose is a commonly used anion-exchange resin for this compound purification. researchgate.netnih.govresearchgate.netmdpi.com
Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. nih.gov This method is typically used after anion-exchange chromatography to further purify this compound and to fractionate it based on molecular weight. thermofisher.com Different gels are suitable for polysaccharides of varying molecular masses. thermofisher.com Resins such as Sephadex G-100, Sepharose CL-4B, and Sepharose CL-6B have been used for the gel filtration of this compound from different Monostroma species. researchgate.netnih.govresearchgate.netmdpi.com
Combining these chromatographic methods allows for the isolation of this compound with improved purity and homogeneity. For example, a homogeneous polysaccharide was obtained from Monostroma angicava by water extraction followed by preparative anion-exchange and size-exclusion chromatography. google.com
Data from studies utilizing these methods often show the elution profile of polysaccharides, indicating the separation into different fractions based on charge or size. While specific detailed data tables from the search results are limited, the consistent use of these techniques across multiple studies underscores their effectiveness in this compound purification.
Membrane-Based Fractionation and Concentration Methodologies
Membrane processes, particularly ultrafiltration (UF), are utilized in the processing of this compound-containing solutions for concentration and fractionation. researchgate.netsolecta.com Ultrafiltration employs membranes with specific pore sizes (molecular weight cut-offs, MWCO) to separate molecules based on size and shape. appliedmembranes.commdpi.com
Ultrafiltration can be used to concentrate solutions containing this compound by allowing smaller molecules and water to pass through the membrane while retaining the larger this compound molecules. researchgate.netappliedmembranes.com This is a valuable step in downstream processing to reduce sample volume before further purification or analysis.
Rhamnan Biosynthesis and Genetic Determinants in Research Models
Nucleotide-Activated Rhamnose Precursor Biosynthesis Pathways
Rhamnose, in its activated form, serves as the building block for rhamnan. Different organisms utilize distinct nucleotide-activated forms of rhamnose, leading to variations in the biosynthetic pathways asm.orgbiorxiv.orgfrontiersin.orgmdpi.com.
dTDP-L-Rhamnose Biosynthesis (RmlA, RmlB, RmlC, RmlD Enzyme Characterization)
The dTDP-L-rhamnose biosynthesis pathway is prevalent in bacteria and archaea biorxiv.orgfrontiersin.org. This pathway involves a sequence of four enzymatic steps starting from glucose-1-phosphate and dTTP frontiersin.orgmdpi.com. The enzymes involved are RmlA, RmlB, RmlC, and RmlD frontiersin.orgmdpi.com.
RmlA (Glucose-1-phosphate thymidylyltransferase) catalyzes the initial step, converting glucose-1-phosphate and dTTP into dTDP-D-glucose and pyrophosphate frontiersin.orgmdpi.com. This enzyme is a nucleotidyltransferase mdpi.com.
RmlB (dTDP-D-glucose 4,6-dehydratase) catalyzes the dehydration of dTDP-D-glucose in the presence of NAD⁺ to form dTDP-4-keto-6-deoxy-glucose frontiersin.orgmdpi.com. RmlB functions as a homodimer and has distinct binding domains for the nucleotide cofactor NAD⁺ and the substrate dTDP-D-glucose mdpi.com.
RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase) catalyzes the epimerization of dTDP-4-keto-6-deoxy-glucose through a double epimerization reaction to produce dTDP-4-keto-rhamnose frontiersin.orgmdpi.com.
RmlD (dTDP-4-keto-L-Rha reductase) catalyzes the final step, reducing the C4 keto group of dTDP-4-keto-rhamnose to a hydroxyl group, resulting in the formation of dTDP-L-rhamnose frontiersin.orgmdpi.comwellcomeopenresearch.org. This reaction requires NADPH as a cofactor and is assisted by a magnesium ion mdpi.comwellcomeopenresearch.org. RmlD is typically a homodimer with separate domains for NAD(H) and substrate binding mdpi.com.
These four enzymes, RmlA, RmlB, RmlC, and RmlD, are often encoded by genes located in conserved gene clusters in bacteria oup.commdpi.com. Studies in organisms like Saccharothrix syringae, Salmonella enterica, and Aneurinibacillus thermoaerophilus have characterized the functions and properties of these enzymes asm.orgfrontiersin.org.
Data Table: Enzymes of the dTDP-L-Rhamnose Biosynthesis Pathway
| Enzyme | Catalyzed Reaction | Substrates | Products | Cofactors |
| RmlA (Glucose-1-phosphate thymidylyltransferase) | Glucose-1-phosphate + dTTP <=> dTDP-D-glucose + PPi | Glucose-1-phosphate, dTTP | dTDP-D-glucose, pyrophosphate | None specified in search results |
| RmlB (dTDP-D-glucose 4,6-dehydratase) | dTDP-D-glucose => dTDP-4-keto-6-deoxy-glucose | dTDP-D-glucose | dTDP-4-keto-6-deoxy-glucose | NAD⁺ |
| RmlC (dTDP-4-keto-6-deoxy-glucose 3,5-epimerase) | dTDP-4-keto-6-deoxy-glucose <=> dTDP-4-keto-rhamnose | dTDP-4-keto-6-deoxy-glucose | dTDP-4-keto-rhamnose | None specified in search results |
| RmlD (dTDP-4-keto-L-Rha reductase) | dTDP-4-keto-rhamnose => dTDP-L-rhamnose | dTDP-4-keto-rhamnose | dTDP-L-rhamnose | NADPH, Mg²⁺ |
GDP-D-Rhamnose Biosynthesis (GMD, RMD Enzyme Characterization)
GDP-D-rhamnose is another nucleotide-activated rhamnose precursor, notably found in organisms like Pseudomonas aeruginosa and Aneurinibacillus thermoaerophilus nih.govbiorxiv.orgresearchgate.netmdpi.com. The synthesis of GDP-D-rhamnose from GDP-D-mannose is catalyzed by two key enzymes: GMD and RMD nih.govresearchgate.netmdpi.com.
GMD (GDP-D-mannose-4,6-dehydratase) catalyzes the 4,6-dehydration of GDP-D-mannose, yielding GDP-6-deoxy-D-lyxo-hexos-4-ulose nih.govresearchgate.netmdpi.com. GMD can function as a homodimer or homotetramer mdpi.com. In some organisms, like the Paramecium bursaria Chlorella virus 1, GMD can be bifunctional, also exhibiting reductase activity mdpi.com.
RMD (GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase) catalyzes the stereospecific reduction of the product of GMD (GDP-6-deoxy-D-lyxo-hexos-4-ulose) to GDP-D-rhamnose nih.govresearchgate.netmdpi.com. While GMD can sometimes catalyze this reduction, RMD does so more rapidly nih.gov.
Genes encoding GMD and RMD are present in P. aeruginosa and are involved in the biosynthesis of its A-band O-polysaccharide nih.govresearchgate.net.
Data Table: Enzymes of the GDP-D-Rhamnose Biosynthesis Pathway
| Enzyme | Catalyzed Reaction | Substrates | Products | Cofactors |
| GMD (GDP-D-mannose-4,6-dehydratase) | GDP-D-mannose => GDP-6-deoxy-D-lyxo-hexos-4-ulose | GDP-D-mannose | GDP-6-deoxy-D-lyxo-hexos-4-ulose | NAD⁺ (implied by homology to RmlB) |
| RMD (GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase) | GDP-6-deoxy-D-lyxo-hexos-4-ulose => GDP-D-rhamnose | GDP-6-deoxy-D-lyxo-hexos-4-ulose | GDP-D-rhamnose | NAD(P)H (implied by reductase activity) |
UDP-Rhamnose Biosynthesis in Plant Systems
In plant systems, such as Arabidopsis thaliana, UDP-L-rhamnose serves as the activated form of rhamnose biorxiv.orgbiorxiv.orgresearchgate.net. The biosynthesis of UDP-rhamnose from UDP-glucose is catalyzed by a single enzyme, UDP-rhamnose synthase (RHM) carnegiescience.edubiorxiv.orgresearchgate.net.
The RHM enzyme is a multi-functional protein typically composed of two catalytically active domains: an N-terminal dehydration domain and a C-terminal epimerization-reduction domain biorxiv.org. This single enzyme carries out a three-step reaction sequence: UDP-D-glucose 4,6-dehydratase activity, UDP-4-keto-6-deoxy-D-glucose 3,5-epimerase activity, and UDP-4-keto-rhamnose 4-keto-reductase activity researchgate.net. The process requires NAD⁺ and NADPH as cofactors researchgate.net.
Research in Arabidopsis thaliana has shown that RHM1, a key UDP-rhamnose synthase, localizes to and forms biomolecular condensates called "rhamnosomes" carnegiescience.edunih.govbiorxiv.org. The formation of these rhamnosomes is required for efficient UDP-rhamnose synthesis and is essential for plant development carnegiescience.edunih.govbiorxiv.org.
Data Table: Enzyme of the UDP-Rhamnose Biosynthesis Pathway in Plants
| Enzyme | Catalyzed Reaction | Substrates | Products | Cofactors |
| RHM (UDP-rhamnose synthase) | UDP-glucose => UDP-L-rhamnose | UDP-glucose | UDP-L-rhamnose | NAD⁺, NADPH |
Polysaccharide Polymerization and Export Mechanisms
Once the nucleotide-activated rhamnose precursors are synthesized, they are utilized by glycosyltransferases to build the this compound chain. The completed polysaccharide is then transported across the cell membrane via specific export mechanisms researchgate.netasm.orgnih.govfrontiersin.org. Two primary mechanisms for polysaccharide polymerization and export in bacteria are the ATP-Binding Cassette (ABC) transporter-dependent pathway and the Wzx/Wzy-dependent pathway researchgate.netasm.orgnih.govfrontiersin.org.
ATP-Binding Cassette (ABC) Transporter-Dependent Pathways
In the ABC transporter-dependent pathway, the entire polysaccharide chain is assembled on a lipid carrier, typically undecaprenyl phosphate (B84403), on the cytoplasmic side of the inner membrane asm.orgnih.govfrontiersin.org. The assembled polysaccharide chain is then transported across the inner membrane by an ABC transporter asm.orgnih.govfrontiersin.org.
ABC transporters are a large superfamily of proteins that utilize the energy from ATP hydrolysis to translocate various substrates across membranes nih.govebi.ac.uknih.govwikipedia.org. They minimally consist of two conserved regions: an ATP binding cassette (ABC) and a transmembrane domain (TMD) ebi.ac.uk. In the context of polysaccharide export, ABC transporters are often composed of multiple subunits, including transmembrane proteins (Wzm) and cytoplasmic ATP-binding proteins (Wzt) imrpress.commdpi.com. These components form a channel through which the polysaccharide is exported mdpi.com.
Studies in Lactococcus lactis and Streptococcus mutans suggest that this compound biosynthesis utilizes an ABC transporter-dependent pathway researchgate.netasm.orgnih.govasm.org. In L. lactis, a model proposes that the this compound chain is assembled on undecaprenyl phosphate, and an ABC transporter exports the chain across the cytoplasmic membrane asm.orgnih.gov. Genes like rgpC and rgpD in Streptococcus species have been suggested to encode components of an ABC transporter involved in polysaccharide export asm.orgnih.gov. The termination of chain polymerization and coordination with export via ABC transporters may involve modifications at the nonreducing end of the polysaccharide chain nih.govimrpress.com.
Wzx/Wzy-Dependent Polysaccharide Assembly
The Wzx/Wzy-dependent pathway is another common mechanism for polysaccharide assembly and export, particularly for O antigens in Gram-negative bacteria asm.orgasm.orgnih.govfrontiersin.org. In this pathway, individual polysaccharide repeating units are synthesized on a lipid carrier (undecaprenyl-phosphate) in the cytoplasm asm.orgnih.govfrontiersin.org. These lipid-linked subunits are then "flipped" across the inner membrane to the periplasmic space by a protein called Wzx (the flippase) asm.orgnih.govfrontiersin.org. Once in the periplasm, the repeating units are polymerized into the mature polysaccharide chain by Wzy (the polymerase) asm.orgnih.govfrontiersin.org.
While the Wzx/Wzy pathway is well-characterized for many bacterial polysaccharides, the research on this compound biosynthesis in Lactococcus lactis points towards an ABC transporter-dependent mechanism rather than a Wzx/Wzy system researchgate.netasm.orgnih.gov. However, some bacteria, like Pseudomonas aeruginosa, can utilize both ABC transporter-dependent and Wzx/Wzy-dependent systems for different types of cell surface polysaccharides asm.org. The Wzx/Wzy pathway often involves chain length regulators like Wzz proteins asm.orgfrontiersin.org.
Synthase-Dependent Polymerization Mechanisms
While Wzx/Wzy-dependent and ABC transporter-dependent pathways are common mechanisms for polysaccharide polymerization and export in bacteria, the synthesis of this compound often involves an ABC transporter-dependent pathway. nih.gov In this model, the this compound chain is assembled on a lipid carrier, specifically undecaprenyl-phosphate (Und-P), within the cytoplasm before being transported across the inner membrane by an ABC transporter. researchgate.netnih.govnih.gov Synthase-dependent mechanisms, where the polysaccharide is polymerized and exported by a single synthase protein without a lipid acceptor, are also described for some polysaccharides but are less commonly associated with the core this compound backbone synthesis in the studied models. nih.govbeilstein-journals.org
Genetic Loci and Gene Cluster Analysis for this compound Synthesis
The genes responsible for this compound biosynthesis are frequently organized into gene clusters, often referred to as rgp loci, particularly in streptococci. asm.orgresearchgate.net These loci typically contain genes encoding enzymes for nucleotide sugar precursor synthesis, glycosyltransferases for chain assembly, and transporter systems. asm.orgresearchgate.netnih.gov Analysis of these gene clusters in different species and strains reveals both conserved regions, likely involved in the synthesis of the this compound backbone, and variable regions, which may encode enzymes for side chain decoration. asm.org
Identification and Functional Annotation of rgp Genes
Studies in Streptococcus mutans led to the initial identification of six rgp genes (rgpA through rgpF) essential for the synthesis of its rhamnose-glucose polysaccharide (RGP). researchgate.netnih.govasm.org Homologs of these genes have been found in other this compound-producing bacteria like Streptococcus thermophilus and Lactococcus lactis, indicating conserved functions in this compound backbone synthesis. asm.orgresearchgate.netnih.gov Functional annotation of these genes suggests roles in glycosyl transfer, chain elongation, and transport. asm.orgresearchgate.netnih.gov For instance, RgpA, RgpB, and RgpF are characterized as rhamnosyltransferases involved in polymerizing the this compound chain. researchgate.netnih.govnih.govasm.org RgpC and RgpD form an ABC transporter system responsible for moving the synthesized this compound across the cytoplasmic membrane. researchgate.netnih.govnih.govasm.org
Here is a table summarizing the proposed functions of some key rgp genes based on research in Streptococcus and Lactococcus species:
| Gene | Proposed Function in this compound Synthesis | Model Organisms |
| rgpA | Transfers the first rhamnose residue to the lipid carrier. researchgate.netnih.govnih.govasm.org | S. mutans, S. thermophilus, L. lactis asm.orgresearchgate.netnih.gov |
| rgpB | Involved in this compound chain elongation. researchgate.netnih.govnih.govasm.org | S. mutans, S. thermophilus, L. lactis asm.orgresearchgate.netnih.gov |
| rgpF | Involved in this compound chain elongation. researchgate.netnih.govnih.govasm.org | S. mutans, S. thermophilus, L. lactis asm.orgresearchgate.netnih.gov |
| rgpC | ABC transporter permease component for this compound export. researchgate.netnih.govnih.govasm.org | S. mutans, S. thermophilus, L. lactis asm.orgresearchgate.netnih.gov |
| rgpD | ABC transporter ATP-binding component for this compound export. researchgate.netnih.govnih.govasm.org | S. mutans, S. thermophilus, L. lactis asm.orgresearchgate.netnih.gov |
| rgpE | Believed to be involved in regulating this compound chain length or adding a terminal sugar. asm.orgresearchgate.netasm.org | S. mutans, S. thermophilus asm.orgresearchgate.net |
| rgpG | Initiates this compound synthesis by transferring GlcNAc-phosphate to a lipid carrier. researchgate.netnih.govnih.gov | S. mutans, S. thermophilus, L. lactis asm.orgresearchgate.netnih.gov |
Role of Initiating Glycosyltransferases (e.g., TagO, RgpG)
The initiation of this compound synthesis is a critical step, typically involving the transfer of an initial sugar moiety to the undecaprenyl-phosphate lipid carrier. researchgate.netnih.govnih.gov In Streptococcus mutans, the enzyme RgpG, a homolog of TagO/WecA, is responsible for the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-P) from UDP-GlcNAc to Und-P, forming the Und-P-P-GlcNAc precursor. researchgate.netnih.govnih.gov A TagO-like protein or RgpG homolog has also been identified as the initiating glycosyltransferase in Streptococcus thermophilus and Lactococcus lactis this compound synthesis. asm.orgresearchgate.netnih.govnih.govmdpi.com This initial lipid-linked sugar then serves as the foundation upon which the this compound chain is elongated. researchgate.netnih.govnih.gov
Transcriptional Regulation and Flavonoid-Inducible Pathways
The expression of genes involved in this compound synthesis can be subject to transcriptional regulation, responding to environmental cues. In some bacteria, such as Rhizobium sp. strain NGR234, the synthesis of this compound-containing lipopolysaccharide (LPS) is inducible by flavonoids. researchgate.netapsnet.orgresearchgate.net This flavonoid-inducible pathway involves specific regulatory proteins and genetic loci. researchgate.netapsnet.org Mutation of genes within these regulatory pathways can lead to reduced this compound production, highlighting the importance of this regulation for processes like nodulation in legume symbioses. researchgate.net Analysis of promoter regions of this compound biosynthesis genes, such as rmlD (involved in dTDP-L-rhamnose synthesis), has revealed regulatory motifs that control their expression. researchgate.netresearchgate.net
Sulfotransferase Genes in Sulfated this compound Biosynthesis
In some cases, this compound can be modified by the addition of sulfate (B86663) groups, resulting in sulfated this compound. The biosynthesis of sulfated polysaccharides requires the presence of sulfotransferase enzymes and the precursor molecule 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which serves as the universal sulfate donor. mdpi.comfrontiersin.org Gene clusters involved in the biosynthesis of sulfated capsular polysaccharides containing rhamnose have been identified in marine bacteria like Vibrio sp. KMM 8419. mdpi.comresearchgate.net These clusters contain genes encoding for PAPS biosynthesis enzymes (e.g., cysC, cysN, cysD) and sulfotransferases. mdpi.com The presence of sulfotransferase genes near rhamnose biosynthesis operons suggests their direct involvement in rhamnose sulfation within the polysaccharide chain. mdpi.com
Enzymology of this compound Chain Elongation and Modification
This compound chain elongation is carried out by specific rhamnosyltransferases that sequentially add L-rhamnose units to the growing lipid-linked precursor. researchgate.netnih.govnih.gov In Streptococcus mutans and Lactococcus lactis, RgpA is proposed to add the first rhamnose residue, followed by processive elongation by RgpB and RgpF. researchgate.netnih.govnih.govasm.org These enzymes exhibit specificity for the linkage positions, contributing to the defined structure of the this compound backbone, which often consists of α1,2- and α1,3-linked rhamnose units. researchgate.netnih.gov
Modifications to the this compound chain can include the addition of side chains, such as glucose, catalyzed by other glycosyltransferases like RgpE, RgpH, and RgpI in Streptococcus mutans. researchgate.netasm.orgresearchgate.net Chain termination may be regulated by enzymes like RgpE, which might cap the growing chain. asm.orgresearchgate.netucc.ie Following synthesis and transport, this compound chains are often covalently linked to the peptidoglycan cell wall, a process that can involve LytR-CpsA-Psr (LCP) family proteins like LcpA. nih.govnih.govmdpi.comresearchgate.net
Rhamnosyltransferase and Glycosyltransferase Specificity
Rhamnosyltransferases and glycosyltransferases play crucial roles in the assembly and modification of this compound chains, exhibiting specificity for their sugar donors and acceptor molecules. Rhamnosyltransferases are catalytic enzymes that transfer rhamnose to target glycoconjugates, using nucleotide-activated rhamnose (NDP-Rha), such as TDP-L-Rha, as the sugar donor. portlandpress.commdpi.com
In the proposed model for this compound biosynthesis in L. lactis, the initiating transferase, TagO, catalyzes the transfer of N-acetylglucosamine (GlcNAc) onto undecaprenylphosphate. nih.govresearchgate.netresearchgate.net Subsequently, the rhamnosyltransferase RgpA adds the first L-Rha residue to the GlcNAc-primed lipid intermediate, initiating the this compound chain synthesis. nih.govresearchgate.net Two other rhamnosyltransferases, RgpB and RgpF, are involved in the processive elongation of the chain, catalyzing the transfer of L-Rha to specific positions (positions 3 and 2, respectively) of the preceding L-Rha residue. nih.govresearchgate.netresearchgate.net This elongation continues until an average length of approximately 33 Rha residues is reached. nih.govresearchgate.net The chain synthesis is potentially terminated by the addition of a terminal sugar, such as GlcNAc or glucose (Glc), catalyzed by an enzyme like RgpE. nih.govresearchgate.net
The specificity of rhamnosyltransferases can be influenced by the monosaccharide at the non-reducing end of the acceptor molecule. For instance, a hexose (B10828440) rhamnosyltransferase will be a galactose rhamnosyltransferase if the monosaccharide at the non-reducing end is galactose. google.com Some rhamnosyltransferases, like the GlcNAc-α-1,3-rhamnosyltransferase, may involve enzymes such as WbbL, which is found in E. coli and has homologs in other bacteria like Mycobacterium tuberculosis. google.com The Streptococcus pyogenes enzyme GacB, which initiates the synthesis of the GAC rhamnose polysaccharide, is a α-D-GlcNAc-β-1,4-rhamnosyltransferase. google.com
Glycosyltransferases, in general, catalyze the transfer of saccharide moieties from activated sugar donors to specific acceptor molecules. oup.com In the context of cell wall polysaccharides like this compound, these enzymes are crucial for building the complex glycan structures. nih.gov The variable regions of cwps gene clusters often harbor genes encoding glycosyltransferases, which are believed to contribute to the strain-specific composition of cell wall polysaccharides. researchgate.netresearchgate.net
Research has also shown that specific glycosyltransferases are involved in adding side chains to the this compound structure. For example, the transfer of a glucose side-chain to this compound can be mediated by a three-component glycosylation system involving glycosyltransferases like CsdAB. researchgate.net
Enzymatic Sulfation and Acetylation Mechanisms
This compound can undergo post-translational modifications such as sulfation and acetylation, which can significantly impact its biological properties. Sulfation involves the addition of sulfate groups to the polysaccharide chain, contributing to its anionic characteristics. rsc.orge-algae.org Sulfated polysaccharides, including sulfated rhamnans, have been isolated from various sources, notably green algae like Monostroma nitidum. rsc.orgmdpi.comencyclopedia.pubmdpi.com The sulfate groups are typically bound to the rhamnose molecules. rsc.orgmdpi.comencyclopedia.pub
The degree and distribution of sulfate groups are key factors influencing the biological activities of sulfated polysaccharides, including anticoagulant and anti-inflammatory properties. rsc.orge-algae.org A higher sulfate density, particularly when evenly distributed, can enhance anticoagulant activity by providing more negatively charged molecules that interact with clotting factors. e-algae.org Specific sugar motifs, such as uronic acid, can also contribute to binding sites for clotting factors. e-algae.org
While the search results provide extensive information on sulfation in the context of sulfated rhamnans from algae and the general impact of sulfation, detailed enzymatic mechanisms specifically for the sulfation of bacterial this compound in research models like L. lactis are not explicitly detailed within the provided snippets. However, the presence of sulfate groups on this compound from other sources highlights the potential for enzymatic sulfation to occur, mediated by specific sulfotransferases, although the precise enzymes and mechanisms in bacterial this compound biosynthesis require further investigation.
Acetylation, another important post-translational modification, involves the addition of acetyl groups to molecules. In proteins, lysine (B10760008) acetylation is a well-studied modification that can regulate enzymatic activity and other protein functions. iastate.edufrontiersin.orgnih.gov This modification can occur enzymatically through lysine acetyltransferases (KATs) or non-enzymatically. frontiersin.orgnih.gov Enzymatic acetylation involves the transfer of an acetyl group from acetyl-CoA to a lysine residue, while non-enzymatic acetylation can use acetyl phosphate as the acetyl donor. frontiersin.org Lysine deacetylases (KDACs) are enzymes responsible for removing acetyl groups. iastate.edufrontiersin.orgnih.gov
Advanced Structural Elucidation and Physicochemical Characterization for Research Applications
Spectroscopic Approaches for Structural Determination
Spectroscopic methods provide powerful, non-destructive means to probe the molecular structure of rhamnan.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HSQC, TOCSY, HR-MAS NMR)
NMR spectroscopy is a cornerstone in the structural analysis of polysaccharides like this compound, offering detailed insights into their composition, anomeric configuration, and linkage patterns. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied. 1D 1H and 13C NMR spectra provide initial information on the types of anomeric configurations (α or β), the presence of non-carbohydrate substituents, and the purity of the carbohydrate sample. For polysaccharides with repeating units, 1H and 13C NMR can indicate the number of monosaccharide residues in the repeating unit, while 13C NMR can offer clues about glycosidic linkages and detect unusual sugars. uga.edulibretexts.org
Two-dimensional NMR experiments are particularly powerful for elucidating the precise structure of polysaccharides when sufficient sample is available. uga.edu A standard suite of 2D NMR experiments for structural determination includes COSY, TOCSY, HSQC, and HMBC. uga.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC experiments correlate proton and carbon signals directly bonded to each other, aiding in the assignment of signals for each monosaccharide residue. uga.eduresearchgate.netmdpi.com The anomeric region of the 13C NMR spectrum, often observed between 102-104 ppm for α-L-rhamnopyranose residues, is particularly informative in HSQC spectra for identifying different rhamnose units within the polysaccharide chain. mdpi.com
TOCSY (Total Correlation Spectroscopy) : TOCSY experiments reveal correlations between protons within the same spin system, allowing for the identification of all protons belonging to a single monosaccharide residue, even if they are not directly coupled. uga.eduresearchgate.netmdpi.com
COSY (Correlation Spectroscopy) : COSY experiments show correlations between protons that are coupled to each other through one or more bonds, helping to establish the connectivity of protons within a sugar ring. uga.eduresearchgate.net
HR-MAS NMR (High-Resolution Magic Angle Spinning NMR) : HR-MAS NMR is a specialized technique that allows for the analysis of semi-solid or intact samples, such as bacterial cells or plant tissues, without the need for extensive extraction and purification. mdpi.comresearchgate.netsemanticscholar.org This technique can provide high-resolution NMR spectra from samples in their native state, offering insights into the structure of polysaccharides within complex biological matrices. mdpi.comsemanticscholar.org
NMR studies on this compound have revealed complex structural features. For instance, 1H NMR spectra of this compound from Monostroma nitidum have shown signals for anomeric protons corresponding to 3-linked, 2-linked, and 2,3-linked α-L-rhamnose residues, indicating the presence of these linkage types. tandfonline.comcapes.gov.br 2D NMR analyses, including HSQC and TOCSY, have been used to elucidate the backbone structure of this compound, confirming the presence of linkages such as →3)-α-L-Rhap-(1→, →2)-α-L-Rhap-(1→, and →2,3)-α-L-Rhap-(1→ units in this compound sulfate (B86663) from Monostroma nitidum. mdpi.com These studies also help in identifying the positions of sulfate substitutions, such as at C-4 hydroxyl groups. mdpi.com
Mass Spectrometry (e.g., MALDI-TOF MS)
Mass spectrometry is a valuable tool for determining the molecular weight of polysaccharides and analyzing their fragmentation patterns to infer structural details. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry) is a commonly used technique for analyzing polysaccharides, including this compound. nih.govresearchgate.netnih.gov
MALDI-TOF MS can provide information about the mass distribution of polysaccharide chains in a sample and can help identify repeating units or fragments generated by degradation. nih.govresearchgate.netnih.gov For example, MALDI-TOF MS analysis of this compound from Lactococcus lactis has shown complex patterns of signals, with mass unit increments corresponding to the mass of this compound subunits, indicating the size and heterogeneity of the polysaccharide chains. researchgate.netnih.gov The technique can distinguish between related polysaccharide structures, such as monorhamnolipids and dirhamnolipids, based on their characteristic molecular adduct ions. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy
FTIR spectroscopy of this compound and this compound sulfate typically shows characteristic absorption bands corresponding to various functional groups. Bands around 3400 cm-1 are attributed to O-H stretching vibrations, while signals around 2900 cm-1 are assigned to C-H stretching vibrations. nih.govnih.govmdpi.com For sulfated rhamnans, characteristic bands related to sulfate groups are observed, such as those around 1240-1255 cm-1 (S=O stretching vibration) and 855 cm-1 (C-O-S stretching vibration, particularly for sulfate esters in an axial position). mdpi.comnih.govnih.govmdpi.comresearchgate.net FTIR spectra can also indicate the presence of uronic acids if present in the polysaccharide structure, with a band around 1630 cm-1 attributed to the asymmetric stretching vibration of COO- groups. nih.govmdpi.com
Raman spectroscopy provides complementary vibrational information and can be used in conjunction with other techniques like NMR and MS for comprehensive structural analysis. researchgate.netrsc.org While the search results primarily detail FTIR applications for this compound, Raman spectroscopy is also a recognized technique for analyzing polysaccharide structures by providing information about skeletal vibrations and glycosidic linkages.
Chemical and Enzymatic Degradation Analyses
Chemical and enzymatic degradation methods are employed to break down this compound into smaller fragments, which are then analyzed to determine the glycosidic linkages and the sequence of sugar residues.
Methylation Analysis for Linkage Determination
Methylation analysis is a classical technique used to determine the positions of glycosidic linkages and branching points in polysaccharides. mdpi.comtandfonline.comcapes.gov.brcdnsciencepub.comcdnsciencepub.comnih.govconicet.gov.arasm.org The polysaccharide is fully methylated, hydrolysed, and the resulting partially methylated monosaccharides are converted into volatile derivatives (e.g., alditol acetates) and analyzed by gas chromatography-mass spectrometry (GC-MS). The positions of the methyl groups indicate the hydroxyl groups that were originally involved in glycosidic linkages or were free.
Methylation analysis of this compound has been instrumental in identifying its linkage patterns. Studies have revealed the presence of various linkages, including (1→3)-linked and (1→2)-linked rhamnose residues as major components in some this compound structures. mdpi.comtandfonline.comcapes.gov.brnih.govasm.org Branched linkages, such as (1→2,3)-linked rhamnose residues, have also been detected. mdpi.comtandfonline.comcapes.gov.br Methylation analysis can also provide information on the proportion of different linkage types and the presence of terminal units. cdnsciencepub.comcdnsciencepub.comasm.org For example, methylation analysis of a synthetic this compound indicated that the principal linkage was (1→4) and that 35% of the terminal units were furanose. cdnsciencepub.comcdnsciencepub.com
Periodate (B1199274) Oxidation and Smith Degradation
Periodate oxidation and subsequent Smith degradation are powerful techniques for probing the structure of polysaccharides by selectively cleaving glycosidic linkages adjacent to oxidized sugar residues. tandfonline.comcapes.gov.brcdnsciencepub.comcdnsciencepub.comnih.govconicet.gov.ar Periodate cleaves the carbon-carbon bonds of vicinal diols (hydroxyl groups on adjacent carbons). Sugar residues with vicinal diols are oxidized, while those involved in linkages at these positions are resistant to cleavage. The resulting oxidized polysaccharide can then be reduced (e.g., with sodium borohydride) and subjected to mild acid hydrolysis (Smith degradation), which cleaves glycosidic bonds involving the oxidized and reduced sugar residues.
Analysis of the resulting fragments (polyalcohols, intact sugar residues, or glycosides) provides information about the types of linkages present in the original polysaccharide. cdnsciencepub.comcdnsciencepub.com For instance, Smith degradation of this compound has yielded products such as 1,2-dihydroxypropane, 1-deoxy-D-erythritol, L-rhamnose, and 5-deoxy-L-arabinose, which were separated and identified, providing insights into the original linkage patterns. cdnsciencepub.comcdnsciencepub.com The detection of specific glycosides, such as 1-deoxy-3-O-(α-L-rhamnopyranosyl)-D-erythritol, further confirms the presence of particular linkages. cdnsciencepub.comcdnsciencepub.com Periodate oxidation also allows for the estimation of the degree of polymerization in some cases by quantifying the formaldehyde (B43269) produced from terminal residues. cdnsciencepub.com
These advanced structural elucidation and physicochemical characterization techniques, employed in combination, provide a comprehensive understanding of this compound's complex architecture, which is essential for advancing research into its properties and potential applications.
Selective Enzymatic Hydrolysis for Oligosaccharide Profiling
Selective enzymatic hydrolysis is a powerful tool for dissecting complex polysaccharides like this compound into smaller, more manageable oligosaccharide fragments. This process utilizes specific enzymes, such as alpha-L-rhamnosidases, that cleave glycosidic bonds at defined positions within the this compound chain. researchgate.netresearchgate.net By carefully selecting the enzyme and controlling hydrolysis conditions, researchers can generate a library of oligosaccharides with varying degrees of polymerization and structural motifs. The resulting oligosaccharide profiles can then be analyzed using techniques like chromatography (e.g., HPLC) to identify and quantify the different fragments. atlantis-press.comresearchgate.net This profiling provides valuable insights into the repeating units and branching patterns present in the original this compound structure. Enzymatic hydrolysis offers advantages such as high specificity, mild reaction conditions, and low energy consumption compared to chemical methods. researchgate.net
Molecular Weight and Polydispersity Assessment
The molecular weight and polydispersity of this compound are key physicochemical parameters that significantly influence its properties and behavior in solution. Molecular weight refers to the average mass of the polymer chains, while polydispersity describes the distribution of molecular weights within a sample. A highly polydisperse sample contains chains of widely varying lengths, whereas a monodisperse sample has chains of nearly uniform length.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. measurlabs.com When coupled with Multi-Angle Light Scattering (MALS) detection, SEC-MALS becomes a powerful technique for determining the absolute molecular weight and polydispersity of polymers, including this compound, without relying on calibration standards based on assumptions of molecular shape. measurlabs.comwyatt.com
In SEC-MALS, the SEC column separates the this compound molecules by size, and the MALS detector measures the intensity of light scattered by the eluting molecules at multiple angles. measurlabs.comwyatt.com This scattering data, combined with the concentration of the eluent (typically measured by a refractive index detector), allows for the calculation of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn). measurlabs.comnih.gov SEC-MALS can also provide information about the radius of gyration (Rg), offering insights into the conformation and branching of the this compound molecules in solution. measurlabs.comnih.gov Studies on this compound from Monostroma nitidum have used gel-filtration chromatography to estimate apparent molecular masses, showing a shift towards lower molecular mass upon desulfation. tandfonline.com
Glycosidic Linkage Analysis and Repeating Unit Determination
Determining the types of glycosidic linkages between the rhamnose residues is fundamental to understanding the primary structure of this compound. Techniques such as methylation analysis, followed by hydrolysis, reduction, and acetylation, are commonly employed for this purpose. tandfonline.com The resulting partially methylated alditol acetates are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the positions of methylation, which correspond to the original linkage points. tandfonline.com
Analysis of Sulfate and Acetyl Group Distribution
Sulfation and acetylation are common modifications found in some rhamnans, particularly those from marine algae. The presence, degree, and distribution of these functional groups significantly impact the biological activities and physicochemical properties of the polysaccharide. rsc.orgosti.gov
Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy can indicate the presence of sulfate groups through characteristic absorption bands, such as the S=O stretching vibration around 1250 cm⁻¹. tandfonline.com Chemical methods, such as elemental analysis for sulfur content, can quantify the total degree of sulfation. tandfonline.com The distribution of sulfate groups can be further investigated using techniques like NMR spectroscopy, where the chemical shifts of protons and carbons are influenced by the presence of nearby sulfate groups. researchgate.net For example, studies on sulfated rhamnans have assigned NMR signals to sulfated rhamnose residues at specific positions. researchgate.net Methylation analysis can also provide information on the positions of sulfate groups by identifying hydroxyl groups that are not methylated due to substitution. tandfonline.com Similarly, the presence and distribution of acetyl groups can be analyzed by NMR spectroscopy, with characteristic signals appearing around 2.0 ppm in the 1H NMR spectrum. researchgate.net
The distribution of sulfate groups in this compound sulfate from Monostroma nitidum has been reported to be mainly at position O-2 of alpha-1,3-linked L-rhamnose residues, with partial sulfation also occurring at C-3/C-4 of 1,2-linked alpha-L-rhamnose residues in Monostroma angicava. tandfonline.comnih.gov
Below is a table summarizing some research findings on this compound structure and characteristics:
| Source | Repeating Unit / Linkages | Molecular Weight (Apparent) | Modifications | Key Findings | Citation |
| Monostroma nitidum | α-1,3-linked L-rhamnose (main), minor 1,2-linked, 2,3-linked | ~1.8-1.9 x 10³ Da | Sulfation (mainly at O-2) | Branched structure, 1 branching point per 10 rhamnose residues. Sulfate impacts antithrombin activity. | tandfonline.com |
| Monostroma angicava | →3)-α-L-Rhap-(1→, →2)-α-L-Rhap-(1→ | Not specified | Sulfation (C-2 of →3)-α-L-Rhap, C-3/C-4 of →2)-α-L-Rhap) | Glucuronic acid-containing, branching with unsulfated/monosulfated rhamnose and terminal glucuronic acid. | researchgate.netnih.gov |
| Lactococcus lactis MG1363/3107 | Trisaccharide: →2)-α-L-Rha-(1→2)-α-L-Rha-(1→3)-α-L-Rha-(1→ | Not specified | N-acetyl signal observed | Embedded within peptidoglycan. Structure identical in two strains with different surface polysaccharides. | ucc.ie |
| Pseudomonas syringae pv. garcae | Pentasaccharide (4 Rha, 1 Fuc3NAc) | Not specified | Acetylation (Fuc3NAc) | Structural heterogeneity with two types of repeating units differing in Fuc3NAc attachment position. | msu.ru |
Biological Activities and Underlying Molecular Mechanisms in Pre Clinical and in Vitro Research Models
Immunomodulatory Mechanisms of Action
Rhamnan has demonstrated the capacity to influence both cellular and humoral arms of the immune system, as well as exert anti-inflammatory effects.
Stimulation of Cellular and Humoral Immune Responses in Research Models
Studies suggest that this compound can stimulate immune responses. Oral administration of this compound sulfate (B86663) in influenza A virus-infected mice stimulated neutralizing antibody production in vivo. mdpi.comnih.gov While the precise cellular mechanisms require further detailed investigation, the stimulation of neutralizing antibodies indicates an impact on the humoral immune response. mdpi.comnih.govnih.govdynamed.com Sulfated polysaccharides, in general, have been reported to potentially enhance virus-specific antibody production. semanticscholar.orgnih.gov this compound sulfate molecules might be incorporated into Peyer's patches, which are crucial for intestinal immunity, potentially stimulating immune activity, although direct evidence of this incorporation through M cells is still being explored. semanticscholar.orgnih.gov
Anti-Inflammatory Pathways (e.g., Suppression of LPS-Induced Inflammation, Attenuation of Neutrophil Infiltration, Vascular Endothelial Inflammation Modulation)
This compound sulfate has shown significant anti-inflammatory activity in pre-clinical models. Oral administration of RS in mice suppressed lipopolysaccharide (LPS)-induced inflammation in various organs, including the lung, liver, and colon. alternative-therapies.comnih.govmdpi.comresearchgate.net This suppression was associated with the inhibition of neutrophil infiltration into these tissues. nih.govmdpi.comresearchgate.net
In cultured human vascular endothelial cells, this compound sulfate significantly suppressed LPS-induced inflammation. nih.govmdpi.comresearchgate.net It has been reported that LPS promotes the production of pro-inflammatory factors, thrombus promoting factors, and adhesion molecules in vascular endothelial cells. alternative-therapies.commdpi.com this compound sulfate treatment suppressed the expression of these inflammation-related factors in LPS-treated mice. nih.govmdpi.comresearchgate.net Furthermore, RS protected organs and vascular endothelium from LPS-induced damage and helped maintain blood circulation. nih.govmdpi.comresearchgate.net Analysis of lung glycocalyx in LPS-treated mice showed a significant reduction, which was not observed in mice treated with both LPS and RS, suggesting a protective effect of RS on the glycocalyx. nih.govmdpi.comresearchgate.net Levels of syndecan-4, a glycocalyx component, decreased with LPS treatment but increased with LPS and RS treatment. nih.govmdpi.comresearchgate.net These findings indicate that this compound sulfate modulates anti-inflammatory pathways, including the suppression of neutrophil infiltration and the modulation of vascular endothelial inflammation.
Antiviral Mechanisms
This compound sulfate has demonstrated antiviral effects against a range of viruses in in vitro and pre-clinical studies, primarily targeting early stages of the viral replication cycle.
Inhibition of Viral Adsorption and Entry to Host Cells
A key antiviral mechanism of this compound sulfate involves the inhibition of viral adsorption and entry into host cells. mdpi.comnih.govscholars.directencyclopedia.pubscholars.direct Studies on influenza A virus have shown that RS inhibits both the adsorption and entry steps into Madin-Darby canine kidney (MDCK) cells. mdpi.comnih.govencyclopedia.pub Similarly, this compound sulfate from Monostroma latissimum inhibited enterovirus 71 (EV71) infection in vitro largely before or during viral adsorption. researchgate.netnih.gov This suggests a general mechanism where this compound interferes with the initial interactions between the virus and the host cell surface. nih.govscholars.direct
Binding Interactions with Viral Glycoproteins (e.g., Influenza Hemagglutinin, SARS-CoV-2 Spike Protein)
This compound sulfate is believed to exert its antiviral effects, in part, by binding to viral glycoproteins that are essential for host cell attachment and entry. mdpi.comresearchgate.netnih.govencyclopedia.pub Specifically, RS likely binds to the influenza virus hemagglutinin (HA), a glycoprotein (B1211001) on the viral envelope crucial for host cell binding. mdpi.comnih.govencyclopedia.pub
Research has also explored the interaction of this compound sulfate with the SARS-CoV-2 spike protein. mdpi.comresearchgate.net Sulfated glycans, including this compound sulfate, have been shown to bind to the SARS-CoV-2 spike protein, which can interfere with the interaction between the spike protein and heparan sulfate on the host cell surface, thereby inhibiting viral attachment. mdpi.comresearchgate.netscholars.direct In competitive binding studies, this compound sulfate showed stronger inhibition than heparin on the binding of the SARS-CoV-2 spike protein receptor binding domain (RBD) to immobilized heparin. mdpi.com This suggests that this compound sulfate can act as a decoy, preventing the virus from attaching to host cells. mdpi.comresearchgate.net
Specificity Against Enveloped Viruses
Studies indicate that this compound sulfate exhibits antiviral activity primarily against enveloped viruses. mdpi.comnih.govencyclopedia.pubscholars.directmdpi.comproquest.com RS has shown inhibitory effects on the proliferation of a broad spectrum of enveloped viruses, including human immunodeficiency virus (HIV), human cytomegalovirus (HCMV), herpes simplex virus types 1 and 2 (HSV-I and -II), measles virus, mumps virus, influenza A virus, and human coronavirus (including SARS-CoV-2). mdpi.comnih.govencyclopedia.pubscholars.directmdpi.com In contrast, this compound sulfate showed little or no antiviral activity against non-enveloped viruses such as adenovirus, poliovirus, coxsackie virus, and rhinovirus. mdpi.comnih.govencyclopedia.pubmdpi.com This specificity suggests that the viral envelope and its associated glycoproteins are key targets for the antiviral action of this compound sulfate. mdpi.comnih.govencyclopedia.pubscholars.directproquest.com
Anticoagulant Mechanisms
This compound sulfate exhibits anticoagulant properties, influencing various pathways involved in blood coagulation. Studies have investigated its effects on key coagulation factors, including thrombin, and its interactions with anticoagulant proteins like antithrombin.
Thrombin Inhibition and Antithrombin-Mediated Effects
This compound sulfate has demonstrated inhibitory effects on thrombin activity. Research indicates that the anticoagulant activity of this compound sulfate can be attributed, at least in part, to its interaction with antithrombin (AT). Similar to heparin, this compound sulfate can inhibit thrombin activity in the presence of AT mdpi.com. While this compound sulfate itself may not directly inhibit thrombin, its presence alongside AT leads to thrombin inhibition mdpi.com.
The extent of thrombin inhibition by this compound sulfate can be influenced by its structural characteristics, such as sulfate content and molecular mass. Highly sulfated this compound sulfate has been suggested to interact strongly with thrombin molecules, leading to the prolongation of thrombin time (TT) researchmap.jpsciencepublishinggroup.com. One study reported that a this compound sulfate isolated from Monostroma nitidum showed strong anti-thrombin activity, approximately 5 times higher than that of standard heparin researchmap.jp.
However, the mechanism of anticoagulant activity mediated by some this compound-type sulfated polysaccharides, such as PF2 from Monostroma angicava, has been mainly attributed to strong potentiation of thrombin by heparin cofactor II (HCII), with only a weak effect observed on antithrombin-dependent thrombin or factor Xa inhibition nih.govresearchgate.net. This suggests that the specific source and structure of this compound sulfate can influence its primary mechanism of anticoagulant action, involving either AT or HCII pathways.
Comparative Analysis with Heparin-like Glycosaminoglycans
This compound sulfate's anticoagulant properties are often compared to those of heparin, a well-established anticoagulant glycosaminoglycan. While both are sulfated polysaccharides with anticoagulant activity, there are notable differences in their mechanisms and potency depending on the specific this compound structure.
Studies using activated partial thromboplastin (B12709170) time (APTT), prothrombin time (PT), and thrombin time (TT) assays have compared the anticoagulant activities of this compound sulfate and heparin. Native this compound sulfate from M. nitidum showed approximately 73% APTT activity compared to standard heparin, although some fractions with specific molecular masses exhibited higher activity researchmap.jpsciencepublishinggroup.com. In PT assays, some this compound sulfate fractions showed higher activity (120-155% greater) than standard heparin researchmap.jpsciencepublishinggroup.com. The TT activity of this compound sulfate has been shown to be dependent on sulfate content, with highly sulfated fractions exhibiting greater activity than heparin researchmap.jpsciencepublishinggroup.com.
The underlying mechanism of this compound sulfate's anticoagulant effect has been suggested to be similar to that of unfractionated (polymeric) heparin, which involves binding to antithrombin to enhance its inhibitory activity on coagulation factors like thrombin and factor Xa mdpi.com. However, unlike unfractionated heparin which can also directly bind to both AT and thrombin, some this compound sulfates might primarily promote the inhibition of thrombin via AT mdpi.com. Furthermore, while heparin completely inhibited factor Xa activity in the presence of AT in one study, this compound sulfate only inhibited around 30%, indicating a weaker inhibitory effect on factor Xa compared to heparin mdpi.com.
Some research suggests that this compound sulfate could be a potential alternative source of heparin, particularly given concerns associated with heparin derived from animal sources nih.gov. This compound sulfate from Monostroma nitidum has been described as a potential anticoagulant polysaccharide researchmap.jpsciencepublishinggroup.com.
Gut Microbiome Modulation and Metabolic Regulation in Animal Models
This compound sulfate has shown promising effects on modulating the gut microbiome and subsequently influencing metabolic regulation in animal models. These effects are thought to contribute to its observed health benefits, including improvements in glucose and lipid metabolism.
Prebiotic Properties and Short-Chain Fatty Acid Production
This compound sulfate, as a dietary fiber component, can act as a prebiotic, serving as a substrate for gut bacteria nih.gov. This fermentation process by the gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436) nih.gov.
Studies in mice have shown that oral administration of this compound sulfate increased the amounts of acetic and propionic acids in the feces researchgate.netnih.govresearchgate.netnih.gov. SCFAs are crucial for host health, providing energy to colonocytes, influencing intestinal barrier integrity, and playing roles in immune regulation and metabolic processes nih.gov.
Alterations in Gut Microbial Community Structure and Diversity (e.g., Firmicutes/Bacteroidetes Ratio, Specific Genera Promotion)
This compound sulfate administration has been shown to alter the composition and diversity of the gut microbiome in animal models. One notable effect observed in mice is the reduction of the Firmicutes/Bacteroidetes (F/B) ratio researchgate.netnih.govresearchgate.netnih.gov. An elevated F/B ratio has been associated with various health conditions, including obesity and metabolic disorders rupahealth.commdpi.comnih.gov. Reducing this ratio is often considered beneficial for metabolic health.
Animal studies have revealed that seaweed-derived components, including this compound sulfate, can modulate the gut microbiota by reversing the F/B ratio and influencing the relative abundance of specific bacterial populations frontiersin.orgresearchgate.net. This can involve increasing the abundance of beneficial bacteria and decreasing potentially harmful ones frontiersin.orgresearchgate.net. While some studies on this compound sulfate have shown changes in the F/B ratio, identifying specific bacterial genera consistently promoted or inhibited requires further detailed analysis of the research findings. Some research indicates that modulation of the gut microbiota by this compound sulfate could involve promoting specific bacteria like Mucispirillum schaedleri researchgate.net.
Impact on Glucose and Lipid Metabolism in Research Models (e.g., Insulin (B600854) Resistance, Cholesterol, Plasma Glucose Levels)
Oral administration of this compound sulfate has demonstrated positive impacts on glucose and lipid metabolism in various animal models. In mice, this compound sulfate administration decreased plasma total cholesterol and fasting plasma glucose levels researchgate.netnih.govresearchgate.netnih.gov. It also led to lower fasting insulin levels and a decreased homeostatic model assessment for insulin resistance (HOMA-IR), suggesting an improvement in insulin resistance researchgate.netnih.govresearchgate.netnih.gov. These metabolic improvements are thought to be linked to the observed changes in the intestinal microbiota researchgate.netnih.govresearchgate.netnih.gov.
In ApoE-deficient mice, a model for atherosclerosis, oral administration of this compound sulfate suppressed the increase in blood total cholesterol and triglyceride levels induced by a high-fat diet researchgate.netnih.gov. This compound sulfate also attenuated hepatic steatosis and suppressed lipogenesis in a diet-induced obesity zebrafish model, decreasing plasma triglyceride and low-density lipoprotein cholesterol levels researchgate.net.
These findings suggest that this compound sulfate's ability to modulate the gut microbiome and influence SCFA production may contribute to its beneficial effects on glucose and lipid metabolism in research models nih.govresearchgate.netnih.govresearchgate.netnih.gov.
Here are some data points extracted from the search results presented in tables:
Table 1: Anticoagulant Activity of Monostroma nitidum this compound Sulfate Fractions Compared to Heparin (in vitro) researchmap.jpsciencepublishinggroup.com
| Sample | Molecular Mass (kDa) | Sulfuric Acid Content (%) | APTT Activity (% of Heparin) | PT Activity (% of Heparin) | TT Activity (% of Heparin) |
| Native this compound Sulfate | 630 | 22.7 | ~73 | 120-155 | 167 (at 75 µg/mL), 70 (at 150 µg/mL) |
| Fraction A | - | 12.4 | ~73 | 120-155 | 30-75 |
| Fraction B | - | 27.8 | ~73 | 120-155 | 135-173 |
| Fraction C1 | 550 | - | ~73 | 120-155 | - |
| Fraction C2 | 450 | - | 107 | Reduced inhibition | 100-105 (at 150 µg/mL) |
| Fraction C3 | 370 | - | Higher activity | Reduced inhibition | 100-105 (at 75 µg/mL) |
| Standard Heparin | - | - | 100 | 100 | 100 |
Table 2: Effects of this compound Sulfate on Metabolic Parameters in Mice researchgate.netnih.govresearchgate.netnih.gov
| Parameter | Effect of RS Administration in Mice |
| Plasma Total Cholesterol | Decreased |
| Fasting Plasma Glucose | Decreased |
| Fasting Insulin Levels | Lowered (p < .1) |
| HOMA-IR | Decreased (p < .0001) |
| Fecal Acetic Acid | Increased |
| Fecal Propionic Acid | Increased |
| Firmicutes/Bacteroidetes Ratio | Reduced |
Table 3: Effects of this compound Sulfate on Lipid Metabolism in ApoE-/- Mice and Zebrafish researchgate.netnih.govresearchgate.net
| Model | Diet | Parameter | Effect of RS Administration |
| ApoE-/- Mice | High-Fat Diet | Blood Total Cholesterol | Suppressed Increase |
| ApoE-/- Mice | High-Fat Diet | Blood Triglyceride Levels | Suppressed Increase |
| Zebrafish (DIO) | Diet-Induced Obesity | Plasma Triglyceride Level | Decreased |
| Zebrafish (DIO) | Diet-Induced Obesity | Plasma LDL-Cholesterol Level | Decreased |
| Zebrafish (DIO) | Diet-Induced Obesity | Hepatic Steatosis | Attenuated |
Gut-Brain Axis and Gut-Organ Axis Interactions in Research Contexts
The gut-brain axis is a complex bidirectional communication network linking the central nervous system and the gastrointestinal tract, influenced by the gut microbiota mdpi.com. Similarly, the concept of the gut-organ axis highlights two-way interactions between the gut microbiota and various extraintestinal organs, including the liver, kidney, and heart . These interactions are mediated through diverse signaling pathways, including neural, immune, and endocrine routes, as well as microbial metabolites .
While direct research specifically detailing this compound's interaction with the gut-brain or gut-organ axes is limited in the provided literature, studies on this compound sulfate, a sulfated polysaccharide from Monostroma nitidum, have demonstrated its ability to modulate gut microbiota composition in mice . This modulation included promoting the growth of Mucispirillum schaedleri and enhancing anti-inflammatory and pathogen-protection mechanisms . Alterations in gut microbiota composition are known to influence the gut-brain and gut-organ axes mdpi.com. Therefore, the observed effects of this compound sulfate on gut microbiota suggest a potential, albeit indirect, influence on these axes within research contexts. Further research is needed to directly elucidate the specific interactions and mechanisms by which this compound or this compound sulfate may impact the complex communication networks of the gut-brain and gut-organ axes.
Anti-Tumor and Anti-Obesity Mechanisms in In Vitro and Animal Research Models
Research in animal models has explored the potential anti-obesity effects of this compound sulfate. Studies using diet-induced obese (DIO) zebrafish and mice models have shown that oral administration of this compound sulfate attenuated several indicators of obesity, including body weight gain, dyslipidemia (high plasma triacylglycerol and low-density lipoprotein cholesterol), and hepatic steatosis (fat accumulation in the liver) .
The mechanisms underlying these anti-obesity effects appear to involve the modulation of hepatic lipogenesis. In liver tissues of DIO zebrafish, this compound sulfate administration reduced the gene expression levels of CCAAT/enhancer-binding protein alpha (cebpa) and acetyl-CoA carboxylase 1 (acacb), while increasing peroxisome proliferator-activated receptor alpha b (pparab) expression . This suggests that the lipid-lowering effect may be primarily due to the inhibition of lipid synthesis .
| Research Model | Observed Effect of this compound Sulfate | Proposed Mechanism |
| DIO Zebrafish | Attenuated body weight gain, dyslipidemia, hepatic steatosis | Inhibition of hepatic lipogenesis, reduced cebpa and acacb, increased pparab |
| DIO Mice | Attenuated body weight gain, dyslipidemia, hepatic steatosis | Inhibition of hepatic lipogenesis, suppressed beta-oxidation and lipid synthesis |
These findings suggest that this compound sulfate holds promise as a potential compound for investigating anti-obesity strategies in preclinical models . While marine algae polysaccharides, in general, have been investigated for anti-tumor activities, including modulating cell proliferation and inducing apoptosis in various cancer cells in vitro , specific detailed mechanisms for this compound itself in anti-tumor research models were not prominently featured in the provided search results. Preclinical animal models, including syngeneic, xenograft, and genetically engineered models, are widely used to evaluate anti-cancer compounds and understand disease mechanisms .
Role in Bacterial Physiology and Pathogenesis
This compound plays significant roles in the physiology and pathogenesis of various bacteria, particularly as a component of the cell wall in Gram-positive species and as a key part of the O-antigen in Gram-negative species.
In Gram-positive bacteria, such as Lactococcus lactis, this compound is a crucial component of the cell wall. It has been identified as a neutral polysaccharide trapped inside the peptidoglycan layer and covalently bound to it . This this compound is composed of repeating α-L-Rha trisaccharide units .
Research indicates that this compound is essential for normal growth and division in L. lactis . Conditional mutants producing reduced amounts of this compound exhibit strong morphological defects and impaired division . The LytR-CpsA-Psr (LCP) family protein LcpA is suggested to participate in the attachment of this compound to peptidoglycan . Efforts to inactivate the gene tagO, which initiates this compound chain biosynthesis, have been unsuccessful, further suggesting this compound's essential role in cell wall biogenesis . Rhamnose-rich cell wall polysaccharides (Rha-CWPS), which include this compound backbones, are considered functional homologs of wall teichoic acids and are critical for cell wall homeostasis and cell division in Gram-positive bacteria .
In Gram-negative bacteria, rhamnose-rich polysaccharides frequently serve as components of the O-antigen, the outermost and highly variable region of lipopolysaccharide (LPS) . The O-antigen is a key virulence molecule displayed on the cell surface that mediates interactions between the bacterial cell and its environment, including host tissues .
In the xylem-limited phytopathogen Xylella fastidiosa, a rhamnose-rich O-antigen is critical for virulence . It mediates essential steps for successful infection, such as surface attachment, cell-cell aggregation, and biofilm maturation . Depletion of this O-antigen compromises the bacterium's ability to colonize the host and develop Pierce's disease in grape .
Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen, produces two distinct forms of O-antigen; one is a homopolymer of D-rhamnose, known as the common polysaccharide antigen (CPA) . O-antigens contribute to bacterial serotyping and provide protection from host defenses like complement-mediated killing and phagocytosis . Their structural variations can influence the host-bacterium relationship and contribute to colonization ability .
Structure Activity Relationship Sar Studies
Impact of Sulfation Degree and Pattern on Biological Activities
The presence and arrangement of sulfate (B86663) groups are critical determinants of the biological activities of rhamnan sulfates. A higher degree of sulfation generally correlates with increased negative charge on the polysaccharide, which can enhance interactions with positively charged molecules involved in biological processes, such as clotting factors in anticoagulant activity or viral proteins in antiviral activity.
Studies on anticoagulant activity have shown that the degree of sulfation plays a significant role. A higher degree of sulfation can lead to greater interaction with clotting factors and platelets, potentially reducing thrombotic risk. The distribution and density of sulfate groups are also important for consistent antithrombotic effects. For instance, the thrombin time (TT) activity of this compound sulfate has been shown to depend on its sulfate content, with higher sulfate content leading to greater activity compared to standard heparin. The sulfate groups on L-rhamnosyl residues and the carboxyl group of D-glucuronosyl residues on side chains may strongly interact with the active site of thrombin molecules.
Influence of Molecular Weight and Polymer Branching on Functional Outcomes
Molecular weight is another key structural feature influencing the biological activities of this compound sulfates. Generally, higher molecular weight polysaccharides have been associated with enhanced biological activities, including immunomodulatory effects. However, the optimal molecular weight can vary depending on the specific activity.
For anticoagulant activity, some studies suggest that a low molecular weight form of this compound sulfate might possess greater activity compared to high molecular weight heparin at high concentrations, as indicated by aPTT assays. Conversely, native this compound sulfate with a molecular mass of 630 kDa showed approximately 73% APTT activity compared to standard heparin, while a fraction with a molecular mass of 450 kDa showed higher activity (107%). This suggests a complex relationship between molecular weight and anticoagulant potential, which may also be influenced by other structural features like sulfation.
Effect of Monosaccharide Composition and Glycosidic Linkage Types on Bioactivity
For instance, a glucuronic acid-containing this compound-type sulfated polysaccharide from Monostroma angicava showed strong antidiabetic and anticoagulant activities. Its backbone mainly consisted of →3)-α-l-Rhap-(1→ and →2)-α-l-Rhap-(1→ residues, with branching containing unsulfated or monosulfated 3-linked, 2-linked, 4-linked α-l-rhamnose and terminal β-d-glucuronic acid residues. This highlights how the inclusion of other monosaccharides like glucuronic acid, along with specific linkages and sulfation, contributes to distinct bioactivities. The difference in thrombolytic property among sulfated polysaccharides might be closely related to their monosaccharide composition and proportion.
The relationships between biological activity and chemical structure of some tumor-killing agents indicate that rhamnose itself may play a crucial role in determining biological properties.
Here is a summary of the structure-activity relationships discussed:
| Structural Feature | Impact on Biological Activity | Relevant Activities Discussed |
| Sulfation Degree | Higher degree generally increases negative charge, enhancing interactions with positively charged molecules. | Anticoagulant, Antiviral, Antithrombotic |
| Sulfation Pattern | Specific arrangement and density of sulfate groups are crucial for optimal activity and interaction with targets. | Anticoagulant, Antiviral, Antithrombotic |
| Molecular Weight | Influence varies; higher molecular weight can enhance some activities (e.g., immunomodulatory). Optimal range depends on activity. | Anticoagulant, Immunomodulatory |
| Polymer Branching | Contributes to overall 3D conformation, affecting interactions with biological targets. | Anticoagulant, Antiviral, Immunomodulatory |
| Monosaccharide Composition | Specific types and ratios of monosaccharides (primarily rhamnose, but also glucuronic acid, etc.) influence properties. | Antidiabetic, Anticoagulant, Thrombolytic |
| Glycosidic Linkage Types | Defines the polysaccharide backbone structure and flexibility, affecting interactions with biological molecules. | Anticoagulant, Thrombolytic |
Derivatization and Chemical Modification for Research Applications
Controlled Sulfation and Desulfation Methodologies
Sulfation is one of the most significant chemical modifications applied to polysaccharides, including rhamnan, as it often confers or enhances biological activities such as anticoagulant, antiviral, and anti-inflammatory effects . Naturally occurring sulfated rhamnans, particularly from green algae species like Monostroma, exhibit these properties, with the position and degree of sulfation being critical determinants of their biological function .
Controlled sulfation methodologies aim to introduce sulfate (B86663) groups at specific positions along the this compound backbone or side chains with a desired degree of substitution. While detailed synthetic protocols for controlled sulfation of this compound were not extensively described in the provided search results, general chemical sulfation is recognized as a method for modifying active sulfated rhamnans . Common sulfating agents in polysaccharide chemistry include sulfuric acid.
Conversely, controlled desulfation can be employed to study the impact of sulfate groups on activity or to prepare this compound with lower degrees of sulfation. Controlled acid degradation has been reported as a method to produce low-molecular-weight fragments of sulfated this compound, demonstrating that molecular weight also influences biological activity, such as anticoagulant properties . A decrease in molecular weight of sulfated this compound fragments was accompanied by a decrease in anticoagulant activity, suggesting that a certain chain length is important for complete thrombin inhibition .
Research findings indicate that the structural features of sulfated rhamnans, including the positions of sulfate groups (e.g., at C-2 of (1→3)-α-L-Rhap and C-3/C-4 of (1→2)-α-L-Rhap residues) and their molecular weight, are intricately linked to their biological functions . Further research focusing on precise controlled sulfation and desulfation techniques is crucial for establishing clear structure-activity relationships.
Acetylation and Deacetylation Strategies
Acetylation, the introduction of acetyl groups onto hydroxyl functionalities, is another chemical modification applicable to polysaccharides. Acetylation of this compound is mentioned as a potential molecular modification technique for active sulfated rhamnans . In the broader context of polysaccharide chemistry, acetylation is often employed to alter solubility, particularly to make highly polar polysaccharides soluble in organic solvents, which can be advantageous for certain reactions or structural characterization techniques like NMR spectroscopy. Acetic anhydride (B1165640) is a commonly used reagent for acetylation.
While specific detailed acetylation and deacetylation strategies for this compound were not extensively detailed in the search results, challenges related to acyl migration during the chemical synthesis of α-rhamnans have been noted. Specifically, migration of C-2 O-acetyl groups to the C-3 position of L-rhamnose residues linked α-(1→3) can occur. The use of alternative protecting groups like benzoyl, pivaloyl, or cyano-pivaloyl has been explored in synthetic approaches to mitigate this issue. These findings highlight that while acetylation is a relevant modification, careful consideration of reaction conditions and protecting group strategies may be necessary, particularly in synthetic or controlled modification schemes. Deacetylation, typically achieved through basic hydrolysis, would regenerate the free hydroxyl groups.
Synthesis of this compound-Based Glycoconjugates and Neoglycoconjugates
The synthesis of glycoconjugates, where polysaccharides or oligosaccharides are covalently linked to proteins or other carrier molecules, is a vital strategy in research, particularly in the development of vaccines and targeted delivery systems. This compound-containing polysaccharides, including those from bacterial sources, have been utilized in the synthesis of such conjugates for research purposes, such as evaluating their immunogenicity.
The synthesis of this compound-based glycoconjugates typically involves activating the polysaccharide to introduce reactive functional groups that can then form a stable covalent bond with the carrier molecule. A common method for activating polysaccharides containing vicinal diols is periodate (B1199274) oxidation, which cleaves the carbon-carbon bond and generates aldehyde groups. Sodium periodate is a key reagent for this oxidation.
The resulting aldehyde functionalities on the oxidized this compound can then be conjugated to amino groups on a protein carrier through reductive amination. This process often involves a reducing agent like sodium borohydride. Alternatively, the aldehyde groups can react with aminooxy-activated proteins to form stable oxime linkages.
Another reported method for polysaccharide-protein conjugation is squaric acid chemistry, which is applicable to polysaccharides containing amino groups. This method involves a two-step process: labeling the polysaccharide with a squarate group followed by reaction with the protein.
The efficiency of the conjugation reaction and the resulting carbohydrate-to-protein ratio are critical parameters that influence the properties and efficacy of the glycoconjugate. Research efforts focus on optimizing reaction conditions to achieve desired conjugation levels and improve yields. For instance, studies on conjugating synthetic methyl this compound pentasaccharide mimics to carrier proteins have explored different strategies to improve conjugation efficiency and the resulting carbohydrate-to-protein ratios.
Data from research on this compound glycoconjugates highlights the importance of the synthesis approach and the resulting structural characteristics.
| Conjugation Method (Example) | Polysaccharide/Oligosaccharide | Carrier Protein | Key Activation Step | Linkage Type (Example) | Relevant Research Finding |
| Reductive Amination | This compound (oxidized) | Protein | Periodate Oxidation | Amine bond | Used for generating conjugates for various applications. |
| Oxime Chemistry | Methyl this compound Oligosaccharide (synthetic) | CRM197/BSA | Aldehyde formation (from hemiacetal) | Oxime bond | Improved carbohydrate-to-protein ratios reported with optimized synthesis and conjugation. |
| Squaric Acid Chemistry | Polysaccharide with amino group (not specifically this compound in snippet) | Protein | Squarate labeling | Amide bond | Experimentally simple, affords predictable carbohydrate-protein ratio. |
These chemical modification strategies are indispensable tools in the study of this compound, enabling researchers to explore its fundamental properties and develop novel applications based on tailored structures.
Advanced Analytical and Methodological Approaches in Rhamnan Research
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Rhamnan Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are indispensable techniques for the analysis of this compound, particularly for determining its monosaccharide composition and separating oligosaccharide fragments. HPLC can be used to analyze the sugar composition of this compound by hydrolyzing the polysaccharide and then analyzing the resulting monosaccharides. A method involves hydrolyzing a this compound sample with sulfuric acid, neutralizing it with barium chloride, and then analyzing the supernatant using HPLC with comparison to a standard. Monosaccharide composition analysis of this compound sulfate (B86663) (RS) from Monostroma nitidum using HPLC revealed rhamnose as the predominant monosaccharide, accounting for 78% (molar percentage) of the total sugar, with minor amounts of mannose, glucuronic acid, glucose, galactose, and xylose also detected. HPLC is also utilized in the purification and structural analysis of natural polysaccharides, including this compound, offering accuracy and convenience compared to chemical methods.
Advanced Mass Spectrometry Techniques for Oligosaccharide and Polysaccharide Characterization
Mass spectrometry (MS) plays a crucial role in the structural characterization of this compound, especially for determining the sequences of oligosaccharide fragments and confirming structural features. Techniques such as Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry (MALDI-TOF MS) and electrospray tandem mass spectrometry with collision-induced dissociation (ES-CID MS/MS) are employed. MALDI-TOF MS analysis of this compound preparations can show complex patterns of signals, providing information about the molecular weight distribution of the polysaccharide and its fragments. ES-CID MS/MS can be used to analyze sulfated rhamno-oligosaccharides, allowing for the determination of their sequences based on fragmentation patterns. This approach has been used to characterize sulfated rhamno-oligosaccharides derived from sulfated this compound, revealing novel sulfated oligosaccharide structures.
Near-Infrared (NIR) Spectroscopy for Process Analytical Technology (PAT) in this compound Production
Near-Infrared (NIR) spectroscopy is a valuable tool for Process Analytical Technology (PAT) in the production of pharmaceuticals and biomolecules, including potentially this compound. NIR spectroscopy is a non-destructive technique that allows for fast acquisition times and can provide structural fingerprints for molecule identification and quantitative analysis of organic samples without extensive sample preparation. It is particularly useful for monitoring processes in-line and in real-time. While the provided search results discuss the application of NIR spectroscopy in general PAT contexts and for other compounds like mannitol (B672) and silicone-based drug reservoirs , its principles and advantages, such as monitoring functional groups involving hydrogen atoms (OH, NH, CH) and its non-invasive nature , make it applicable to monitoring various stages of this compound production and quality control. NIR spectroscopy can provide information on physical properties and can be used to determine the concentration of components.
Biophysical Techniques for this compound Interaction Studies (e.g., Surface Plasmon Resonance)
Biophysical techniques are essential for studying the interactions of this compound with other biomolecules, which is critical for understanding its biological functions and mechanisms of action. Surface Plasmon Resonance (SPR) is a powerful label-free technique widely used for monitoring noncovalent molecular interactions in real-time. SPR measures changes in the refractive index near a sensor surface due to mass alterations caused by binding events, allowing for the determination of binding specificity, kinetics, and affinity. SPR has been applied to study interactions involving carbohydrates and proteins , and specifically, SPR studies have been used to investigate the interaction of a sulfated glucurono-xylo-rhamnan from Enteromorpha prolifera with fibroblast growth factors (FGF1 and FGF2), suggesting that its anti-cancer activity might involve interactions with these growth factors. SPR is a versatile technique applicable to studying interactions between various biomolecules, including protein-carbohydrate interactions.
Potential Research Applications and Biotechnological Perspectives
Development of Rhamnan-Based Research Reagents and Analytical Standards
The specific structure of this compound, often featuring a backbone of (1→3)-linked α-L-rhamnopyranosyl residues with potential branching and sulfation, makes it a candidate for the development of specialized research reagents and analytical standards. this compound sulfate (B86663), for instance, extracted from marine algae like Monostroma nitidum, has a defined structure with α-1,3 linkages of L-rhamnose in the main chain and α-1,2 linkages in side chains, along with sulfation at specific positions. This defined structure allows for its use as a standard in studies investigating the interactions of sulfated polysaccharides with proteins and other biomolecules. Research has shown that this compound sulfate can interact with various bioactive factors through its sulfate groups.
Furthermore, the availability of characterized this compound samples is crucial for comparative glycobiology studies and for understanding the biological roles of this compound in different organisms. The development of highly purified this compound and its derivatives serves as essential tools for researchers to accurately identify, quantify, and study this compound in complex biological samples. Analytical techniques such as HPLC and gel permeation chromatography are used to determine the monosaccharide composition and molecular weight of this compound, providing crucial data for its characterization as an analytical standard.
Applications in Biomaterials Science (e.g., Hydrogels, Scaffolds for in vitro Cell Culture)
This compound's ability to form viscous solutions and gels makes it a promising material for applications in biomaterials science, particularly in the creation of hydrogels and scaffolds for in vitro cell culture. Hydrogels, as three-dimensional networks capable of absorbing large amounts of water, are widely used in tissue engineering and regenerative medicine as cell culture scaffolds and for 3D bioprinting.
While some natural polymers can form hydrogels without modification, many require chemical modification to induce stable gelation under physiological conditions. this compound sulfate, for example, does not inherently form a stable hydrogel under physiological conditions. However, modifications such as grafting with phenol (B47542) groups can enable hydrogel formation through cross-linking reactions, making it suitable for applications like 3D bioprinting. Phenol-grafted this compound sulfate (RS-Ph) has been successfully used to create hydrogels via horseradish peroxidase (HRP)-mediated cross-linking, demonstrating its potential as a bioactive hydrogel material for tissue engineering.
The mechanical properties of these this compound-based hydrogels can be tailored by modifying the concentration and degree of substitution, which is crucial for mimicking the native extracellular matrix and supporting cell growth, migration, and differentiation.
Rheological Characterization for Research Applications (e.g., Gelation and Viscosity Studies)
The rheological properties of this compound are critical for its application in biomaterials and other research areas. Studies on the rheological behavior of this compound, particularly this compound sulfate from Monostroma nitidum, have shown its ability to form soft gels. Gelation can occur under specific conditions, such as in the presence of certain buffers or at specific concentrations.
Rheological characterization involves studying parameters like viscosity and elastic modulus as a function of factors such as temperature, concentration, and shear rate. For this compound sulfate, soft gelation has been observed at concentrations as low as 4.0%. The elastic modulus and viscosity of this compound solutions are influenced by concentration and temperature, with viscosity generally increasing with concentration and decreasing with temperature.
Studies have also investigated the effect of additives and modifications on the rheological properties of this compound. For instance, dissolving this compound sulfate in NaOH solution has been shown to result in a very large elastic modulus and soft gelation at low temperatures. The rheological behavior of this compound-based materials is essential for designing scaffolds and hydrogels with appropriate mechanical strength and stability for specific research applications, such as cell encapsulation and 3D bioprinting.
Biotechnological Production of this compound through Microbial Fermentation and Algal Cultivation
This compound can be obtained from natural sources, primarily plants and microorganisms. Biotechnological methods, such as microbial fermentation and algal cultivation, offer sustainable routes for this compound production.
Microbial fermentation, using bacteria such as Xanthomonas campestris, is one method for producing this compound. Research in microbial glycobiology highlights the presence of rhamnose-containing cell wall polysaccharides in various bacteria, including species within the genera Streptococcus, Enterococcus, and Lactococcus. Understanding the biosynthesis pathways of these rhamnose-containing polysaccharides in bacteria can potentially lead to engineered microbial strains for efficient this compound production through fermentation.
Algal cultivation, particularly of green algae like Monostroma nitidum, is another significant source of this compound sulfate. M. nitidum is known to contain large amounts of this compound sulfate in its cell walls. Cultivation of these algae can provide a renewable source for the extraction of this compound. Advances in algal biotechnology, including optimizing cultivation conditions and exploring the interactions between algae and microbial communities, can potentially enhance the yield and characteristics of this compound produced through this method.
Comparative Glycobiology: this compound in Relation to Other Polysaccharides in Research
In comparative glycobiology, this compound is studied in relation to other polysaccharides to understand the diversity of glycan structures and their functions in biological systems. While polysaccharides like alginate, carrageenan, and fucoidan (B602826) have received significant attention in research, this compound sulfate has been less studied.
Comparing the structure and properties of this compound with other polysaccharides, such as the α-1,4-linked ulvan from Ulva pertusa or gellan gum, reveals distinct characteristics. For instance, the gelling characteristics of this compound sulfate from Monostroma nitidum differ from those of ulvan, which gels via Ca²⁺ cations, highlighting the structure-function relationship in polysaccharides.
Studies in comparative glycobiology also involve analyzing the monosaccharide composition and structural linkages of various polysaccharides using techniques like chromatography and NMR spectroscopy. This allows researchers to classify and differentiate polysaccharides based on their structural features.
Rhamnose-containing polysaccharides are also found in the cell walls of various Gram-positive bacteria, where they play crucial roles in cell wall architecture and pathogenesis. Comparing the structure and function of bacterial this compound with that from algae or plants contributes to a broader understanding of the biological roles of this sugar residue across different kingdoms of life. Research reagents and analytical standards for glycobiology research often include a selection of enzymes and tools for analyzing various glycans, underscoring the importance of characterized polysaccharides like this compound in this field.
Future Research Directions and Emerging Trends in Rhamnan Studies
Elucidation of Novel Rhamnan Structures from Underexplored Sources
While this compound sulfate (B86663) from Monostroma nitidum has been a primary focus, the vast biodiversity of marine organisms and other potential sources suggests the existence of numerous novel this compound structures. Future research should prioritize the exploration of underexplored sources, including diverse species of green algae, other marine organisms, and even microorganisms, to identify and characterize rhamnans with unique structural features. Advanced analytical techniques, such as high-resolution NMR spectroscopy and mass spectrometry, coupled with sophisticated chromatographic methods, will be crucial for the detailed structural elucidation of these novel compounds, including their branching patterns, glycosidic linkages, and sulfation patterns. Understanding the structural diversity is fundamental to correlating structure with biological activity.
Deeper Mechanistic Insights into Host-Microbe-Rhamnan Interactions
The intricate interactions between rhamnans, the host organism, and the resident microbiota represent a critical area for future research. Rhamnans, particularly those consumed orally, can interact with the gut microbiota, influencing its composition and metabolic activity. Conversely, microbial enzymes can modify this compound structures, potentially altering their bioactivity. Future studies should aim to elucidate the specific mechanisms by which rhamnans interact with immune cells, gut epithelial cells, and microbial populations. Techniques such as co-culture experiments, germ-free animal models, and advanced imaging can provide deeper insights into these complex interactions and their impact on host health and disease.
Targeted Glycoengineering of this compound for Tailored Bioactivities
Glycoengineering, the deliberate modification of glycan structures, holds significant promise for tailoring this compound bioactivities for specific applications. Future research can explore enzymatic or chemical modifications to introduce specific structural features, such as controlled sulfation patterns, different glycosidic linkages, or the addition of other functional groups. This targeted approach could enhance desired properties, such as improved binding affinity to specific proteins or receptors, increased stability, or altered interactions with the immune system or microbiota. Structure-activity relationship studies will be essential to guide these glycoengineering efforts.
Integration of Omics Technologies (e.g., Glycomics, Metagenomics, Proteomics) in this compound Research
The application of integrated omics technologies is an emerging trend that can provide a holistic understanding of this compound biology. Glycomics can comprehensively analyze the structural variations of rhamnans and their interactions with other glycans in biological systems. Metagenomics can reveal how this compound consumption or presence influences the genetic potential and composition of microbial communities. Proteomics can identify host or microbial proteins that interact with rhamnans, shedding light on their molecular targets and downstream effects. The integration of data from these different omics layers, coupled with bioinformatics and systems biology approaches, will be crucial for unraveling the complex biological roles of rhamnans.
Advanced Computational Modeling for this compound Discovery and Design
Computational modeling is becoming increasingly valuable in carbohydrate research and drug discovery. Future research can leverage advanced computational techniques, such as molecular dynamics simulations, docking studies, and quantitative structure-activity relationship (QSAR) modeling, to predict the three-dimensional structures of rhamnans, their interactions with proteins and other biomolecules, and their potential biological activities. In silico screening of virtual libraries of this compound structures could accelerate the discovery of novel compounds with desired properties. Computational tools can also aid in the rational design of glycoengineered rhamnans with tailored bioactivities.
常见问题
Q. What analytical methods are recommended for quantifying rhamnan in polysaccharide mixtures?
To quantify this compound, use the phenol-sulfuric acid colorimetric assay . This method involves hydrolyzing polysaccharides, reacting them with phenol and sulfuric acid to produce a stable orange-yellow color, and measuring absorbance at 490 nm. Calibrate with rhamnose standards to establish a linear range (e.g., 10–100 µg/mL). For higher specificity, combine this with paper chromatography or HPAEC-PAD to distinguish this compound from other reducing sugars .
Q. How can researchers determine the monosaccharide composition of this compound-derived hydrolysates?
Employ gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., alditol acetates or trimethylsilyl ethers). Hydrolyze this compound using 2M trifluoroacetic acid (TFA) at 121°C for 2 hours, reduce the hydrolyzed sugars with sodium borohydride, and acetylate with acetic anhydride. Compare retention times and mass spectra against monosaccharide standards .
Q. What protocols ensure the structural integrity of this compound during extraction?
Use mild extraction conditions: 0.1M ammonium oxalate (pH 5.0) at 60°C for 4 hours to minimize degradation. Centrifuge at 10,000×g to remove insoluble residues, then precipitate this compound with 3 volumes of ethanol. Validate structural preservation via FT-IR (e.g., characteristic bands at 840 cm⁻¹ for α-L-rhamnose) .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be systematically addressed?
Adopt a tiered validation approach:
Replicate experiments under controlled conditions (e.g., pH, temperature, purity ≥95%).
Cross-validate assays : Compare in vitro (e.g., macrophage activation) and in vivo (e.g., murine inflammation models) results.
Apply statistical frameworks : Use ANOVA with post-hoc Tukey tests to identify outliers or batch effects .
Example: Discrepancies in immunomodulatory activity may arise from variations in glycosidic linkage (e.g., α-1,2 vs. α-1,3), necessitating methylation analysis .
Q. What experimental designs are optimal for studying this compound’s structure-function relationships?
Use a combinatorial matrix:
Q. How should researchers address low yields in this compound biosynthesis studies?
Optimize microbial fermentation parameters:
- Strain engineering : Knock out competing pathways (e.g., alginate in Pseudomonas spp.).
- Fed-batch cultivation : Maintain carbon/nitrogen ratio at 8:1 to prolong stationary phase.
- Product recovery : Implement aqueous two-phase systems (e.g., PEG/dextran) to enhance purity .
Methodological Challenges and Solutions
Q. What statistical approaches resolve variability in this compound’s physicochemical data?
For heterogenous datasets (e.g., molecular weight distributions), apply:
- Non-parametric tests (Mann-Whitney U) for non-normal distributions.
- Principal Component Analysis (PCA) to identify dominant variability factors (e.g., extraction method vs. source material) .
Example: A PCA biplot revealed that 68% of variability in rheological properties stemmed from sulfate content .
Q. How to validate this compound’s in vivo pharmacokinetics despite limited biomarkers?
Use dual radiolabeling:
Label this compound with ¹⁴C (for tracking metabolic fate).
Conjugate with ³H-labeled probes (e.g., fluorescent tags) for tissue-specific localization.
Model data via compartmental analysis (e.g., WinNonlin®) to estimate half-life and clearance .
Data Management and Reproducibility
Q. What metadata standards ensure reproducibility in this compound research?
Adopt the FAIR principles:
- Extraction protocols : Document solvent ratios, temperatures, and centrifugation forces.
- Analytical settings : Include instrument parameters (e.g., HPLC column type, gradient program).
- Bioactivity data : Report cell lines, passage numbers, and positive/negative controls .
Q. How to design a longitudinal study on this compound’s chronic toxicity?
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